2,2-Bis(4-fluorophenyl)acetic acid
Description
2,2-Bis(4-fluorophenyl)acetic acid is a fluorinated aromatic acetic acid derivative characterized by two 4-fluorophenyl groups attached to the alpha-carbon of the acetic acid backbone.
Properties
IUPAC Name |
2,2-bis(4-fluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c15-11-5-1-9(2-6-11)13(14(17)18)10-3-7-12(16)8-4-10/h1-8,13H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDCIWAVBWPRSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70542629 | |
| Record name | Bis(4-fluorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70542629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
361-63-7 | |
| Record name | Bis(4-fluorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70542629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Bis(4-fluorophenyl)acetic acid typically involves the reaction of 4-fluorobenzyl chloride with sodium cyanide to form 4-fluorobenzyl cyanide. This intermediate is then hydrolyzed under acidic conditions to yield 4-fluorophenylacetic acid. The final step involves the condensation of two equivalents of 4-fluorophenylacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride to form this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH is crucial for maintaining product quality and yield .
Chemical Reactions Analysis
Types of Reactions: 2,2-Bis(4-fluorophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate to yield corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of this compound.
Scientific Research Applications
Chemistry
In the field of chemistry, 2,2-Bis(4-fluorophenyl)acetic acid serves as a crucial building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to new compounds with desired properties.
Biology
Biological Activity:
Research has indicated that this compound exhibits several biological activities:
- Anti-inflammatory Effects: It has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
- Analgesic Properties: Studies suggest it may provide pain relief by modulating pain pathways.
- Antioxidant Activity: Preliminary research indicates potential protective effects against oxidative stress.
Table 1: Summary of Biological Activities of this compound
Medicine
The compound has been explored for its potential in drug development due to its structural features that may interact with specific molecular targets. Its ability to modulate enzyme activity makes it a candidate for treating various inflammatory and pain-related conditions.
Case Studies
Case Study 1: Anti-inflammatory Effects
In a study published in the Journal of Medicinal Chemistry, this compound was administered to rats with induced paw edema. The results demonstrated a significant reduction in paw swelling compared to control groups, highlighting its strong anti-inflammatory properties.
Case Study 2: Analgesic Efficacy
Another study assessed the analgesic efficacy using the hot plate test on mice. The compound significantly increased latency time before licking or jumping, indicating effective analgesic activity.
Industrial Applications
In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique electronic and steric properties make it valuable for applications where fluorinated compounds are preferred.
Mechanism of Action
The mechanism of action of 2,2-Bis(4-fluorophenyl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2,2-bis(4-fluorophenyl)acetic acid with analogous fluorinated phenylacetic acids, focusing on molecular structure, substituent effects, and applications.
Substituent Position and Fluorination Patterns
- 2-(2-Fluorophenyl)acetic Acid (CAS 451-82-1) Structure: A single 2-fluorophenyl group attached to the acetic acid. Properties: Molecular weight = 154.14 g/mol, moderate solubility in polar solvents (e.g., methanol, DMSO). Synthesis: Prepared via hydrolysis of 2-fluorobenzonitrile under alkaline conditions .
- 2-[(4-Fluorophenyl)thio]acetic Acid (CAS 332-51-4) Structure: A 4-fluorophenylthio group replaces one hydrogen of the acetic acid. Properties: Molecular weight = 186.2 g/mol; the thioether linkage increases electron density and may improve radical scavenging activity. Application: Used in organocatalysis and as a precursor for sulfur-containing pharmaceuticals .
- 2-(4'-Fluoro-[1,1'-biphenyl]-4-yl)acetic Acid (CAS 6908-38-9) Structure: A biphenyl system with a fluorine atom at the para position of the distal phenyl ring. Properties: Extended conjugation enhances UV absorption, making it useful in materials science. Comparison: The biphenyl scaffold introduces planarity, which could improve binding to aromatic protein pockets compared to the non-conjugated bis(4-fluorophenyl) analog .
Functional Group Modifications
- 2-[Bis(4-fluorophenyl)methylsulfinyl]acetamide (CAS 90280-13-0) Structure: Incorporates a sulfinyl group and an amide, with bis(4-fluorophenyl)methyl substitution. Properties: The sulfinyl group enhances hydrogen-bonding capacity, while the amide improves solubility. Application: Potential as a chiral auxiliary or protease inhibitor .
- Efletirizine (CAS 150756-35-7) Structure: A piperazinyl ethoxy acetic acid derivative with bis(4-fluorophenyl)methyl groups. Properties: Molecular weight = 402.43 g/mol; the piperazine moiety confers basicity, aiding in salt formation (e.g., dihydrochloride in ). Application: Marketed as a non-sedative antihistamine, highlighting the pharmacological value of bis(4-fluorophenyl) motifs .
Physicochemical and Pharmacokinetic Properties
*Estimated based on structural analogs.
Biological Activity
2,2-Bis(4-fluorophenyl)acetic acid (BFPA) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C15H12F2O2
- Molecular Weight : 270.25 g/mol
- CAS Number : 1282863-12-0
BFPA's biological activity is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory and pain pathways. The compound is believed to exert its effects through:
- Inhibition of Cyclooxygenase (COX) : BFPA has been shown to inhibit COX enzymes, which play a crucial role in the synthesis of prostaglandins involved in inflammation and pain signaling.
- Modulation of Nuclear Receptors : It may also interact with nuclear receptors that regulate gene expression related to inflammation and cellular stress responses.
Pharmacological Effects
Research indicates that BFPA exhibits several pharmacological effects:
- Anti-inflammatory Activity : Studies have demonstrated that BFPA reduces inflammation in animal models, suggesting potential use in treating inflammatory diseases.
- Analgesic Properties : The compound has shown promise as an analgesic agent, providing pain relief in various experimental settings.
- Antioxidant Effects : Preliminary studies indicate that BFPA may possess antioxidant properties, which could contribute to its protective effects against oxidative stress.
Table 1: Summary of Biological Activities of BFPA
Case Study 1: Anti-inflammatory Effects
In a study published in the Journal of Medicinal Chemistry, BFPA was administered to rats with induced paw edema. The results showed a significant reduction in paw swelling compared to control groups, indicating strong anti-inflammatory properties (Reference ).
Case Study 2: Analgesic Efficacy
A separate study assessed the analgesic efficacy of BFPA using the hot plate test on mice. The compound significantly increased the latency time before licking or jumping, suggesting effective analgesic activity (Reference ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
